

# Stability of Lansoprazole in different pH and temperature conditions

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## Compound of Interest

Compound Name: *Lansoprazole*

Cat. No.: *B1674482*

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## Lansoprazole Stability Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of **Lansoprazole** under different pH and temperature conditions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

## Frequently Asked Questions (FAQs)

**Q1:** What are the optimal storage conditions for **Lansoprazole**?

**A1:** **Lansoprazole** should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature between 15°C and 25°C (59°F and 77°F).[\[1\]](#)[\[2\]](#)

**Q2:** What are the primary factors that cause **Lansoprazole** degradation?

**A2:** **Lansoprazole** is highly susceptible to degradation in acidic environments.[\[1\]](#)[\[3\]](#) It also degrades under basic, neutral hydrolytic, and oxidative conditions.[\[1\]](#)[\[4\]](#) The rate of degradation in aqueous solutions increases as the pH decreases.[\[5\]](#)[\[6\]](#)

**Q3:** Is **Lansoprazole** sensitive to light and heat?

**A3:** **Lansoprazole** is generally considered stable under photolytic (light) and thermal (heat) stress conditions.[\[4\]](#)[\[7\]](#) However, protection from light during storage is still recommended.[\[1\]](#)[\[2\]](#)

Q4: What are the common degradation products of **lansoprazole**?

A4: Under various stress conditions, **lansoprazole** can degrade into several products, including **lansoprazole** sulfone and **lansoprazole** sulfide.<sup>[1]</sup> In acidic conditions, degradation is rapid and can lead to the formation of various benzimidazole derivatives.<sup>[1][8]</sup> A major degradation pathway involves the scission of the sulfoxide bridge.<sup>[9]</sup>

Q5: How does temperature affect the stability of **lansoprazole** suspensions?

A5: The stability of extemporaneously prepared **lansoprazole** suspensions is significantly affected by temperature. For instance, a 3 mg/mL suspension in 8.4% sodium bicarbonate is stable for about 48 hours at room temperature (20°C–22°C) and for up to 7 days when refrigerated (3°C–4°C).<sup>[10][11][12]</sup> Another study reported stability for eight hours at 22°C and for 14 days at 4°C.<sup>[13]</sup>

## Troubleshooting Guides

Issue 1: Unexpectedly low assay values or the appearance of unknown peaks in HPLC analysis.

- Potential Cause 1: Acidic Environment. **Lansoprazole** is extremely labile in acidic conditions. The use of acidic solvents, buffers, or glassware that has not been properly neutralized can lead to rapid degradation.<sup>[1]</sup>
  - Solution: Ensure all solutions and diluents are neutral or slightly basic. Use a diluent with a pH on the basic side for sample preparations.<sup>[1]</sup> Check the pH of your mobile phase and adjust if necessary.
- Potential Cause 2: Oxidative Stress. The presence of oxidizing agents, even in trace amounts, can degrade **lansoprazole**.
  - Solution: Avoid using solvents or reagents that may contain peroxides. If oxidative degradation is suspected, prepare fresh solutions and consider degassing solvents.<sup>[1]</sup>
- Potential Cause 3: Improper Storage. Exposure to moisture and light, even for short periods, can contribute to degradation.

- Solution: Always store **Lansoprazole** in tightly sealed, light-resistant containers at the recommended temperature.[\[1\]](#)[\[2\]](#) Prepare solutions fresh for each experiment whenever possible.

Issue 2: Inconsistent results between experimental batches.

- Potential Cause 1: Variation in Solvent Purity. Different batches of solvents can have varying levels of acidic impurities or peroxides.
  - Solution: Use high-purity, HPLC-grade solvents from a reliable supplier. Note the lot number of the solvents used for each experiment to track potential sources of variability.
- Potential Cause 2: Differences in Sample Handling. Minor variations in the time samples are left at room temperature or exposed to light can lead to inconsistencies.
  - Solution: Standardize sample preparation procedures. Minimize the time samples are exposed to ambient conditions before analysis.

## Data on Lansoprazole Stability

Table 1: Stability of **Lansoprazole** under Forced Degradation Conditions

Stress Condition	Reagents and Conditions	Observation	Reference
Acid Hydrolysis	0.1N HCl at 60°C	Significant degradation	<a href="#">[1]</a> <a href="#">[3]</a>
Base Hydrolysis	0.1N NaOH at 60°C	Degradation observed	<a href="#">[1]</a> <a href="#">[3]</a>
Neutral Hydrolysis	Water at elevated temperature	Degradation observed	<a href="#">[4]</a> <a href="#">[7]</a>
Oxidative Degradation	3-6% H <sub>2</sub> O <sub>2</sub> at room temperature	Degradation observed	<a href="#">[1]</a> <a href="#">[14]</a>
Thermal Degradation	Dry heat at 105°C	Generally stable	<a href="#">[1]</a> <a href="#">[4]</a>
Photolytic Degradation	Exposure to UV light	Generally stable	<a href="#">[4]</a> <a href="#">[7]</a>

Table 2: Stability of Extemporaneously Prepared **Lansoprazole** Suspensions (3 mg/mL in 8.4% Sodium Bicarbonate)

Storage Temperature	Stability (Time to reach <90% of initial concentration)	Reference
Room Temperature (20°C–22°C)	48 hours	[10][11][12]
Room Temperature (22°C)	8 hours	[13][15]
Refrigerated (3°C–4°C)	7 days	[10][11]
Refrigerated (4°C)	14 days	[13][15]

## Experimental Protocols

### 1. Forced Degradation Study of **Lansoprazole**

This protocol outlines the conditions for intentionally degrading **Lansoprazole** to study its stability profile, as per ICH guidelines.

- Objective: To identify potential degradation products and pathways of **Lansoprazole** under various stress conditions.
- Procedure:
  - Preparation of Stock Solution: Prepare a stock solution of **Lansoprazole** (e.g., 1 mg/mL) in a suitable solvent mixture such as acetonitrile and water (1:1 v/v).[14]
  - Acid Hydrolysis: Dilute the stock solution with 0.1N hydrochloric acid and incubate at 60°C.[3] Collect samples at different time intervals.
  - Base Hydrolysis: Dilute the stock solution with 0.1N sodium hydroxide and incubate at 60°C.[3] Collect samples at different time intervals.
  - Neutral Hydrolysis: Dilute the stock solution with water and reflux at an elevated temperature. Collect samples at various time points.

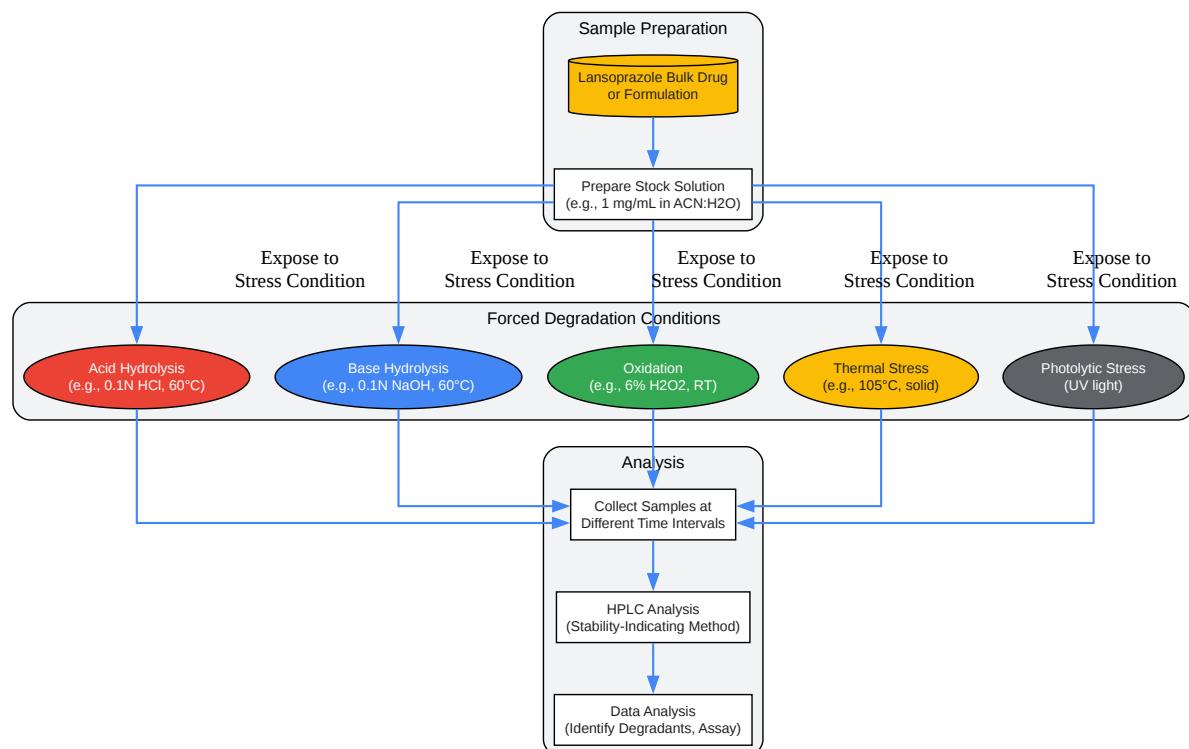
- Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-6% H<sub>2</sub>O<sub>2</sub>) and keep it at room temperature.[1] Collect samples at different intervals.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for several hours).[1] Dissolve the stressed sample in the diluent for analysis.
- Photolytic Degradation: Expose the drug solution to UV light.
- Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

## 2. Stability-Indicating HPLC Method for **Lansoprazole**

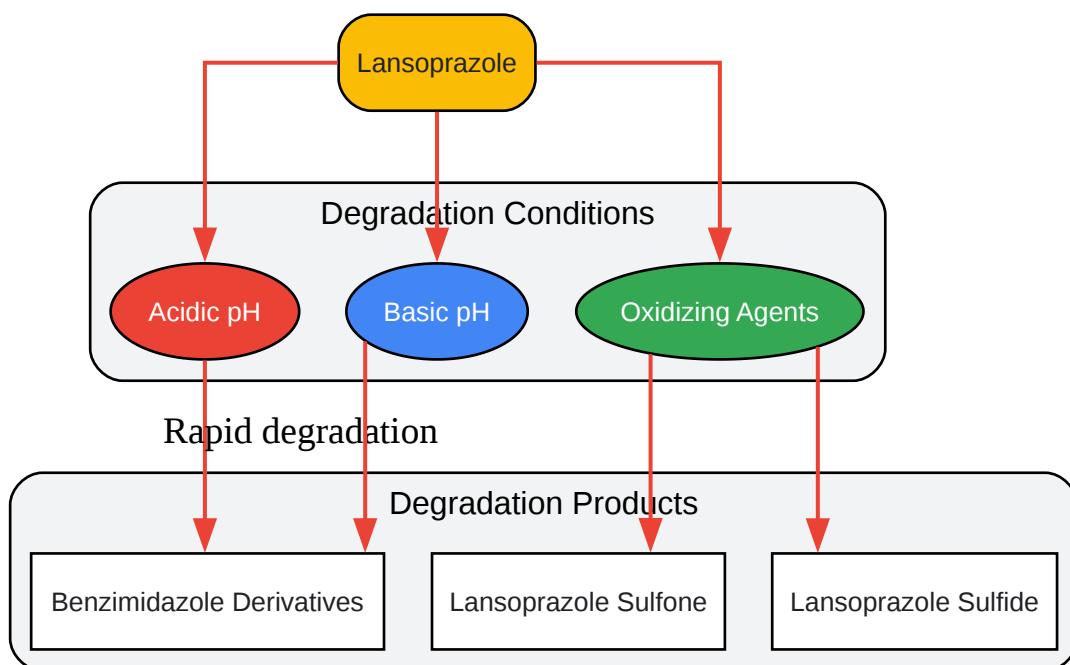
This protocol provides a general framework for an HPLC method to separate **Lansoprazole** from its degradation products.

- Chromatographic Conditions:
  - Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
  - Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[1][7]
  - Flow Rate: Approximately 1.0 mL/min.[1]
  - Detection Wavelength: 285 nm.[1]
  - Column Temperature: 40°C.[1]
- Sample Preparation:
  - Standard Solution: Prepare a stock solution of **Lansoprazole** reference standard and dilute to the desired concentration (e.g., 40 µg/mL).
  - Sample Solution: Accurately weigh and dissolve the **Lansoprazole** sample in the diluent to achieve a similar concentration as the standard solution. Filter through a 0.22 µm or 0.45 µm syringe filter before injection.[1]

## Visualizations

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Caption: Workflow for a forced degradation study of **Lansoprazole**.



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Caption: Simplified degradation pathways of **Lansoprazole**.

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